5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is a halogenated pyrazolo[1,5-a]pyrimidine derivative. This compound is characterized by the presence of bromine and iodine atoms at the 5th and 3rd positions, respectively, on the pyrazolo[1,5-a]pyrimidine ring system. It is a versatile intermediate in organic synthesis and has applications in various scientific research fields.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyrazolo[1,5-a]pyrimidine: The compound can be synthesized by halogenating pyrazolo[1,5-a]pyrimidine using bromine and iodine in the presence of a suitable catalyst.
Sandmeyer Reaction:
Nucleophilic Substitution: Starting from a suitable pyrazolo[1,5-a]pyrimidine derivative, nucleophilic substitution reactions can be employed to introduce bromine and iodine atoms.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the halogenated pyrazolo[1,5-a]pyrimidine to its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the bromine or iodine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different nucleophiles replacing the halogen atoms.
Scientific Research Applications
5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of materials and chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context of its use.
Comparison with Similar Compounds
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine: Similar structure but with chlorine instead of iodine.
5-Bromo-3-iodopyrazolo[1,5-a]pyridine: Similar but with a pyridine ring instead of pyrimidine.
Uniqueness: 5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is unique due to its specific halogenation pattern, which influences its reactivity and applications. The presence of both bromine and iodine atoms provides distinct chemical properties compared to other similar compounds.
This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential in drug discovery highlight its importance in the field of chemistry and beyond.
Properties
IUPAC Name |
5-bromo-3-iodopyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-5-1-2-11-6(10-5)4(8)3-9-11/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCVNPNIUMYCGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)I)N=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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